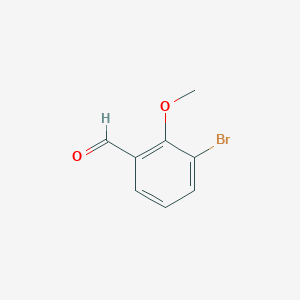

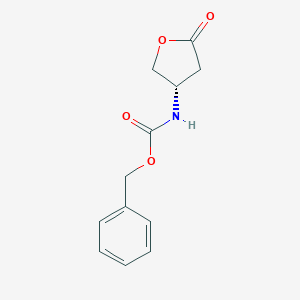

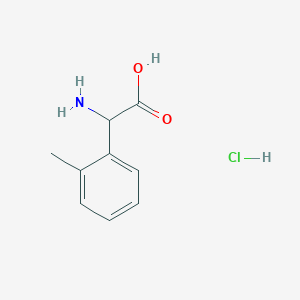

![molecular formula C18H16N2O B113202 2-Amino-5-[3-(benzyloxy)phenyl]pyridine CAS No. 889951-20-6](/img/structure/B113202.png)

2-Amino-5-[3-(benzyloxy)phenyl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-5-[3-(benzyloxy)phenyl]pyridine, also known as 5-(3-phenylmethoxyphenyl)pyridin-2-amine, is a chemical compound with the molecular formula C18H16N2O . It has a molecular weight of 276.33 .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine consists of a pyridine ring attached to a phenyl ring through a benzyloxy (benzyl ether) group . The InChI code for this compound is 1S/C18H16N2O/c19-18-10-9-16(12-20-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20) .Physical And Chemical Properties Analysis

2-Amino-5-[3-(benzyloxy)phenyl]pyridine has a molecular weight of 276.33 and a molecular formula of C18H16N2O . It has a complexity of 304 and a topological polar surface area of 48.1Ų . It also has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry: Anticancer Agents

- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” is used in the synthesis of benzimidazole derivatives, which have potential anticancer properties .

- Method : The synthesis involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

- Results : The structure-activity relationship (SAR) analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines showed that the presence of certain groups on the benzimidazole scaffold influenced the anticancer activity .

2. Spectroscopy

- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” (2ABP) has been studied for its spectral characteristics in solvents of different polarity, pH, and β-cyclodextrin (β-CD) .

- Method : The study involved examining the spectral characteristics of 2ABP in different conditions .

- Results : The results of this study were not specified in the source .

3. Chemical Synthesis: Suzuki–Miyaura Coupling

- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” may be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : The specific results of this application were not specified in the source .

4. Material Science: Manufacturing

- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” is used in the manufacturing of various materials due to its unique chemical properties .

- Method : The specific methods of application or experimental procedures were not specified in the source .

- Results : The specific results of this application were not specified in the source .

5. Chemical Synthesis: Boron Reagents

- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” may be used in the selection of boron reagents for Suzuki–Miyaura coupling .

- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : The specific results of this application were not specified in the source .

6. Material Science: Manufacturing

- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” is used in the manufacturing of various materials due to its unique chemical properties .

- Method : The specific methods of application or experimental procedures were not specified in the source .

- Results : The specific results of this application were not specified in the source .

Eigenschaften

IUPAC Name |

5-(3-phenylmethoxyphenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-18-10-9-16(12-20-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPMZJBTPNAXJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602512 |

Source

|

| Record name | 5-[3-(Benzyloxy)phenyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-[3-(benzyloxy)phenyl]pyridine | |

CAS RN |

889951-20-6 |

Source

|

| Record name | 5-[3-(Benzyloxy)phenyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

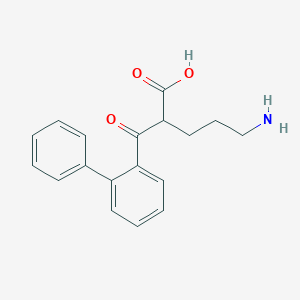

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)

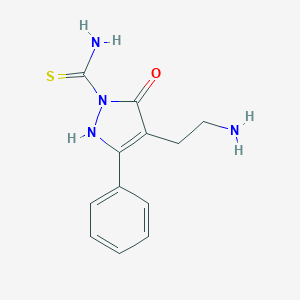

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)